This compound is classified as a pyrazole derivative, specifically a substituted pyrazole with additional functional groups that enhance its biological activity. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
The synthesis of 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be achieved through various methods. One notable approach involves the use of trifluoroacetic acid as a reagent in the reaction with 4-phenylpiperazine and appropriate pyrazole precursors.
The synthesis can also involve mechanochemical methods using environmentally friendly catalysts, which have been shown to enhance yields and reduce reaction times significantly .
The molecular structure of 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile features:
The compound's molecular formula is C₁₅H₁₄F₃N₃, with a molecular weight of approximately 303.29 g/mol. Structural analyses can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
1-Methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can participate in various chemical reactions due to its reactive functional groups:
These reactions can be optimized by adjusting temperature, solvent systems, and reactant concentrations.
The mechanism of action for compounds like 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile often involves modulation of neurotransmitter systems. Specifically:
In vitro studies are essential to elucidate these mechanisms further, focusing on receptor binding assays and cellular assays to assess pharmacological effects.
Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and elemental analysis are crucial for confirming the physical properties and structure of the compound.
1-Methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several potential applications:
Research continues into optimizing its synthesis and exploring additional therapeutic applications across various fields.
The 1H-pyrazole heterocycle is a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capabilities, aromatic character, and capacity for diverse substitutions at multiple positions. This nucleus features two adjacent nitrogen atoms: N1 is pyrrole-like (with electrons participating in aromaticity), while N2 is pyridine-like (with a lone pair available for basicity or coordination). This dual nature enables interactions with both acidic and basic biological targets, facilitating broad pharmacological applications [3]. The scaffold exhibits prototropic tautomerism, where unsubstituted pyrazoles equilibrate between three tautomeric forms, influencing their binding modes and physicochemical properties. Mono-substituted derivatives like 1-methyl-3-(trifluoromethyl)-1H-pyrazole adopt up to five tautomers, further expanding their molecular recognition versatility [3].
Functionally, pyrazole derivatives demonstrate remarkable therapeutic breadth, spanning anti-inflammatory (e.g., Celecoxib), anticancer (e.g., Crizotinib), and antimicrobial agents. Recent advances highlight aminopyrazoles—particularly 3-, 4-, and 5-aminopyrazoles—as high-value pharmacophores due to their ability to form critical hydrogen bonds with targets like p38 MAPK, cyclin-dependent kinases (CDKs), and coagulation factors [3]. For example, the 3-aminopyrazole derivative AT7519 (in five clinical trials) inhibits CDKs by leveraging its amino group for key hydrogen bonding in the ATP-binding site [3]. Similarly, DPC423 (Figure 1) exemplifies scaffold utility as a nanomolar inhibitor of coagulation factor Xa (Ki = 13 pM), where the pyrazole core orients hydrophobic substituents and hydrogen-bond acceptors for optimal target engagement [7].
Table 1: Approved Drugs Featuring 1H-Pyrazole Core
Drug Name | Therapeutic Area | Key Structural Features |
---|---|---|
Celecoxib | Anti-inflammatory | 1,2-Diaryl substitution; sulfonamide at C4 |
Crizotinib | Anticancer (ALK inhibitor) | 3-Trifluoromethyl; 5-aryl pyridine |
Fipronil* | Insecticide | 5-Amino; 4-carbonitrile; 3-trifluoromethyl |
Pirtobrutinib | Anticancer (BTK inhibitor) | 3-Trifluoromethyl; 4-formyl replacement |
*Fipronil demonstrates pyrazole’s agrochemical applications [3] [6].
The trifluoromethyl (-CF3) group profoundly influences the bioavailability and target affinity of pyrazole derivatives through three primary mechanisms:
Synthetically, 1-methyl-3-(trifluoromethyl)-1H-pyrazole serves as a linchpin intermediate for functionalization at C4/C5 positions. Lithiation in flow reactors enables efficient installation of aldehydes, acids, boron pinacolates, and sulfonyl chlorides, while bromination with NBS provides handles for cross-coupling [1]. The carbonitrile (-CN) group complements -CF3 by acting as:
Table 2: Physicochemical Impact of -CF3 and -CN on Pyrazole Derivatives
Compound | logP | Metabolic Stability (t1/2) | Key Bioactivity |
---|---|---|---|
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid [2] [8] | 1.2 | >60 min (human microsomes) | Intermediate for kinase inhibitors |
5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile [4] | 2.1 | >120 min (rat hepatocytes) | Antimicrobial precursor |
Fipronil desulfinyl (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile) [6] | 3.8 | Data limited | GABA receptor antagonist |
In the target compound (1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile), the -CF3 at C3 and -CN at C4 create an electron-deficient environment that stabilizes the enolizable proton at C5, facilitating nucleophilic substitution with phenylpiperazine. This electronic synergy is critical for maintaining planar geometry optimal for kinase binding pockets [4] [5].
4-Phenylpiperazine introduces conformational flexibility and basic nitrogen centers essential for interacting with CNS and kinase targets. The piperazine spacer:
When appended to pyrazole C5 (as in the target molecule), phenylpiperazine acts as a pharmacophore amplifier:
Notably, in DPC423 (Figure 1), the biphenyl P4 moiety parallels phenylpiperazine’s role by occupying deep hydrophobic pockets in factor Xa. Replacing benzamidine with benzylamine in this scaffold improved oral bioavailability while retaining subnanomolar potency, underscoring piperazine-like groups as bioavailability enhancers [7]. Similarly, in anticancer pyrazoles like AT9283, the 4-aminopiperidine substituent (structurally akin to phenylpiperazine) enables potent Aurora kinase inhibition via salt bridge formation [3].
Table 3: Target Engagement by Phenylpiperazine-Containing Bioactives
Target Receptor | Example Compound | Binding Energy (kcal/mol) | Key Interaction |
---|---|---|---|
Serotonin 5-HT1A | Aripiprazole derivatives | -9.2 | Piperazine H-bond to Asp3.32 |
Dopamine D2 | Quinpirole analogs | -8.7 | Phenyl ring π-stacking with Phe6.51 |
Factor Xa | DPC423-related pyrazoles | -12.4 | Biphenyl mimics phenylpiperazine depth |
Kinases (CDK/Aurora) | AT9283-like aminopyrazoles | -10.9 | Piperidine N–H...Glu90 salt bridge |
Synthetic Advantage: Installing phenylpiperazine at pyrazole C5 exploits the C4-carbonitrile’s electron-withdrawing effect, which acidifies the C5 proton (pKa ~16–18). This facilitates direct nucleophilic aromatic substitution (SNAr) with N-phenylpiperazine under mild conditions—avoiding protective groups needed for carboxylate or aldehyde analogs [5]. Morpholine-substituted analogs (e.g., WO2017084995A1) demonstrate this reactivity, though phenylpiperazine offers superior GPCR engagement [5].
Figure 1: Structural Evolution of Clinically Relevant Pyrazoles
Celecoxib │ ├── Crizotinib: Adds 3-CF₃ for kinase hinge binding │ └── DPC423: Incorporates 3-CF₃ and biphenyl (parallels phenylpiperazine) │ └── Target Compound: Replaces biphenyl with phenylpiperazine for enhanced solubility
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8